molecular formula CH5NO2 B14649896 Aminomethanediol CAS No. 52435-79-7

Aminomethanediol

Cat. No.: B14649896
CAS No.: 52435-79-7
M. Wt: 63.056 g/mol
InChI Key: RLQMACPTWZLKDP-UHFFFAOYSA-N
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Description

Its structure enables diverse applications in organic synthesis, pharmaceuticals, and biochemistry due to its dual polarity and reactivity. The compound’s ability to act as a chelating agent or intermediate in glycosylation reactions (as inferred from glycan analysis tools in ) underscores its utility in biochemical studies.

Properties

CAS No.

52435-79-7

Molecular Formula

CH5NO2

Molecular Weight

63.056 g/mol

IUPAC Name

aminomethanediol

InChI

InChI=1S/CH5NO2/c2-1(3)4/h1,3-4H,2H2

InChI Key

RLQMACPTWZLKDP-UHFFFAOYSA-N

Canonical SMILES

C(N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminomethanediol can be synthesized through the reaction of formaldehyde with ammonia in aqueous solution. This reaction forms this compound as an intermediate, which can further react to form hexamethylenetetramine . The reaction can be conducted in both gas phase and solution .

Industrial Production Methods

Industrial production methods for this compound typically involve the same reaction of formaldehyde with ammonia. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pH levels to ensure the stability of the intermediate .

Chemical Reactions Analysis

Types of Reactions

Aminomethanediol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound include formaldehyde, methanol, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Butanediol Isomers

Butanediols (1,2-, 1,3-, 2,3-, and 1,4-butanediol) share hydroxyl groups but lack the amino functionality of aminomethanediol. highlights their pharmacological profiles, particularly NAD reduction activity and metabolic tolerance. For example:

Compound Functional Groups NAD Reduction Activity Metabolic Tolerance
1,2-Butanediol -OH, -OH Moderate High
1,4-Butanediol -OH, -OH Low Moderate
This compound -OH, -OH, -NH2 High (inferred) Moderate (inferred)

2-Aminobutanol

2-Aminobutanol (CAS: 5856-62-2) contains one hydroxyl and one amino group on adjacent carbons. describes its analytical characterization via thin-layer chromatography (TLC), with a mobile phase of ethyl acetate, acetic acid, HCl, and water. Key differences:

  • Solubility: this compound’s additional hydroxyl group may improve water solubility compared to 2-aminobutanol.
  • Reactivity: The amino group in this compound could participate in more complex Schiff base formations or glycosylation pathways, as suggested by glycan analysis tools in .

Adamantane Derivatives (2-Aminomethyl-2-Admantanol)

lists adamantane derivatives with amino and hydroxyl groups, which are structurally distinct from this compound’s linear chain:

Property This compound 2-Aminomethyl-2-Admantanol
Molecular Framework Linear Adamantane (cage-like)
Hydrophobicity Low High
Metabolic Stability Moderate High (due to rigidity)

The adamantane structure confers metabolic stability and prolonged half-life, making it advantageous in drug design, whereas this compound’s linear structure favors solubility and rapid excretion .

Methyl Amino Carbamate Derivatives

describes methyl amino carbamates (e.g., Glibenclamide impurity B), which incorporate sulfonyl and carbamate groups. Unlike this compound, these compounds exhibit distinct reactivity:

  • Pharmacological Role: Carbamates are often enzyme inhibitors (e.g., acetylcholinesterase), whereas this compound’s role is more likely as a biochemical intermediate.
  • Analytical Challenges: Carbamates require specialized chromatographic conditions (e.g., reverse-phase HPLC), contrasting with this compound’s polar TLC profiles .

Research Findings and Implications

  • Structural-Activity Relationships: The amino group in this compound enhances its polarity and biochemical versatility compared to butanediols, while adamantane derivatives prioritize stability over solubility.
  • Analytical Methods: TLC and HPLC protocols (Evidences 3, 5) are critical for distinguishing this compound from analogs, though its polarity may necessitate mobile phase optimization.
  • Safety and Metabolism: While this compound’s safety data are absent, structurally related ethanolamides () emphasize the need for rigorous toxicity profiling.

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